Certificate of Analysis: Phenanthrene-[U-13C] - A Technical Guide
Certificate of Analysis: Phenanthrene-[U-13C] - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quality control, analytical methodologies, and relevant biological pathways associated with Phenanthrene-[U-13C]. The information presented herein is essential for ensuring the accuracy and reliability of research data in studies involving this isotopically labeled compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of Phenanthrene-[U-13C].
Table 1: Product Identification and Physical Properties
| Parameter | Specification |
| Chemical Name | Phenanthrene-[U-13C] |
| CAS Number | 1189955-53-0 (for 13C6 variant)[1][2] |
| Molecular Formula | ¹³C₁₄H₁₀ |
| Molecular Weight | 192.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 98-100 °C |
| Boiling Point | 340 °C |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Result |
| Chemical Purity | HPLC-UV | ≥98%[1] |
| Isotopic Enrichment | GC-MS | ≥99 atom % ¹³C[3] |
| Residual Solvents | Headspace GC | Conforms to specification |
| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
2.1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the Phenanthrene-[U-13C] lot by separating it from any unlabeled phenanthrene and other organic impurities.
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Instrumentation: A standard HPLC system equipped with a UV detector is employed.
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Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse PAH column) is typically used for the separation of polycyclic aromatic hydrocarbons (PAHs).[4]
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Mobile Phase: A gradient of acetonitrile and water is commonly used. The gradient program is optimized to ensure baseline separation of phenanthrene from potential impurities.
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Injection Volume: 10 µL of a sample solution in acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Quantification: The purity is determined by calculating the area percentage of the Phenanthrene-[U-13C] peak relative to the total peak area of all components in the chromatogram.
2.2. Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to determine the isotopic enrichment of ¹³C in the labeled phenanthrene.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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Column: A capillary column suitable for PAH analysis (e.g., DB-5ms) is used.
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Injector: Split/splitless injector, operated in splitless mode. The injector temperature is maintained at 250°C.[2]
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Oven Program: The column temperature is programmed to start at a lower temperature (e.g., 120°C) and ramp up to a final temperature (e.g., 300°C) to ensure good separation.[2]
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting phenanthrene peak is recorded.
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Data Analysis: The isotopic enrichment is calculated by analyzing the ion cluster around the molecular ion peak. The relative intensities of the ions corresponding to the fully ¹³C-labeled phenanthrene (m/z 192) and any lower mass isotopologues are used to determine the atom percent of ¹³C.
Visualizations: Workflows and Biological Pathways
3.1. Analytical Workflow for Phenanthrene-[U-13C] Quality Control
The following diagram illustrates the general workflow for the quality control analysis of a batch of Phenanthrene-[U-13C].
3.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that can interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway is crucial in the metabolism of xenobiotics and is a key area of study in toxicology and drug development.[3]
